(1S,3R)-3-Aminocyclohexanol hydrochloride
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Overview
Description
(1S,3R)-3-Aminocyclohexanol hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl It is an amino alcohol derivative and is used as a pharmaceutical intermediate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Aminocyclohexanol hydrochloride can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to obtain the desired enantiomerically pure compound . Another method involves the preparation of the compound from carbamic acid derivatives, which undergoes a series of reactions including hydrogenation and cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Aminocyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, lithium hydroxide for hydrolysis, and acetic anhydride for acetylation . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions.
Major Products Formed
The major products formed from these reactions include various cyclohexanol derivatives, which can be further utilized in the synthesis of more complex molecules. For example, the compound can be used to prepare isoxazole carboxamide compounds, which are potent TRPV1 antagonists and analgesics.
Scientific Research Applications
(1S,3R)-3-Aminocyclohexanol hydrochloride has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of fine chemicals and as a reagent in chemical research.
Mechanism of Action
The mechanism of action of (1S,3R)-3-Aminocyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as glutathione peroxidase 4 (GPx4), leading to the induction of ferroptosis, a type of programmed cell death . This mechanism is particularly relevant in the context of cancer research, where the compound has shown potential as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Aminocyclopentanol hydrochloride: Another amino alcohol derivative with similar applications in pharmaceutical synthesis.
(1S,3R)-RSL3: A compound known for its role in inducing ferroptosis by inhibiting GPx4.
Uniqueness
(1S,3R)-3-Aminocyclohexanol hydrochloride stands out due to its specific stereochemistry, which imparts unique biological activities and makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals. Its ability to inhibit GPx4 and induce ferroptosis highlights its potential in cancer therapy .
Properties
IUPAC Name |
(1S,3R)-3-aminocyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGXTVICXVECGR-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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